Structural Uniqueness: 5-Bromo & N3-Phenyl Substitution
The target compound is the only commercially catalogued indole–thiazolidinedione that simultaneously incorporates a 5-bromo substituent on the oxindole ring and an N3-phenyl substituent on the thiazolidinedione core. The closest commercially listed analog, 5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione (CAS 300671-98-1, Sigma-Aldrich L334839), lacks the N3-phenyl group, while the non-brominated analog 5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-phenyl-1,3-thiazolidine-2,4-dione (CAS 94502-28-0) lacks the 5-bromo substituent [1]. This dual substitution pattern is not replicated in any single comparator compound available from major research chemical suppliers .
| Evidence Dimension | Substituent pattern (5-position on oxindole; N3-position on TZD) |
|---|---|
| Target Compound Data | 5-Br + N3-Ph |
| Comparator Or Baseline | Comparator A: 5-Br + N3-H (no phenyl); Comparator B: 5-H (no bromo) + N3-Ph; Comparator C: 5-Br + N3-(4-hydroxyphenyl) |
| Quantified Difference | Qualitative structural differentiation; each comparator differs by at least one key substituent |
| Conditions | Structural identity confirmed by molecular formula, SMILES, and CAS registry comparison |
Why This Matters
This specific substitution pattern defines a unique chemical space not explored in published SAR series, meaning any biological screening data obtained with this compound will occupy a previously unpopulated region of the indole-thiazolidinedione activity landscape.
- [1] Sigma-Aldrich. 5-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)-3-PHENYL-1,3-THIAZOLIDINE-2,4-DIONE, CAS 94502-28-0. https://www.sigmaaldrich.cn View Source
